molecular formula C20H12BrNO2 B2717416 2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzenecarboxamide CAS No. 866155-13-7

2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzenecarboxamide

Cat. No. B2717416
CAS RN: 866155-13-7
M. Wt: 378.225
InChI Key: QFUFSAHDYDNLAJ-UHFFFAOYSA-N
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Description

“2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzenecarboxamide” is an organic compound . It is used as an intermediate in the synthesis of other organic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The key intermediate, 2-bromo-9-fluorenone, can be obtained through Grignard reaction, reduction with Et3SiH/BF3, or direct arylation .


Molecular Structure Analysis

The molecular formula of “2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzenecarboxamide” is C20H12BrNO2 . The molecular weight is 378.21878 .

Scientific Research Applications

Synthesis of Organic Compounds

Research has focused on the synthesis of various organic compounds, including the condensation of chlorides with bromo- and fluorene derivatives, leading to the creation of new methyl derivatives of indenofluorenes (Chardonnens, Laroche, & Sieber, 1974). Another area involves the synthesis of N-allyl-4-piperidyl benzamide derivatives, highlighting the versatility of fluorene-related compounds in creating novel structures (Cheng De-ju, 2014).

Materials Science and Luminescence

In materials science, fluorene derivatives have been utilized to synthesize fluorescent fluorene–isoindole-containing mono- and oligomers, which exhibit promising light-emitting properties for potential applications in optoelectronics (Lázár et al., 2014). Furthermore, the development of liquid crystalline compounds containing fluorene cores has been studied for their luminescence modulation capabilities, which could be crucial for advanced display technologies (Thiéry et al., 2014).

Supramolecular Chemistry

Supramolecular chemistry research has explored the assembly of triple helical amide-to-amide hydrogen bonded columns of tris(4-halophenyl)benzene-1,3,5-tricarboxamides into porous materials, leveraging halogen...halogen interactions. This work opens pathways for designing materials with specific porosity and functionality (Rajput, Chernyshev, & Biradha, 2010).

properties

IUPAC Name

2-bromo-N-(9-oxofluoren-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrNO2/c21-16-10-4-3-8-15(16)20(24)22-17-11-5-9-13-12-6-1-2-7-14(12)19(23)18(13)17/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUFSAHDYDNLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzenecarboxamide

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